
MK-5108
Übersicht
Beschreibung
MK-5108 ist ein neuartiger niedermolekularer Inhibitor, der als hochspezifischer Inhibitor der Aurora-A-Kinase wirkt. Aurora-A-Kinase ist eine Serin/Threoninkinase, die eine entscheidende Rolle bei der Regulation der Mitose spielt, einschließlich der Zentrosomenreifung, der Spindelbildung und der Chromosomenausrichtung . Eine Überexpression der Aurora-A-Kinase wird häufig in verschiedenen menschlichen Krebsarten beobachtet, was sie zu einem potenziellen Ziel für die Krebstherapie macht .
Wissenschaftliche Forschungsanwendungen
MK-5108 has significant scientific research applications, particularly in the field of cancer therapy. It has shown potent antitumor activity in preclinical studies involving various cancer types, including breast, cervical, colorectal, ovarian, and pancreatic cancers . This compound is currently being tested in clinical trials as a single agent or in combination with existing taxane therapies such as docetaxel . Additionally, it is used in research to study the role of Aurora-A kinase in mitosis and its potential as a therapeutic target .
Wirkmechanismus
Target of Action
MK-5108 is a potent inhibitor of Aurora A kinase (AURKA) . AURKA belongs to the family of serine/threonine kinases, which are necessary for cell division processes via regulation of mitosis . AURKA shows significantly higher expression in cancer tissues than in normal control tissues for multiple tumor types .
Mode of Action
This compound acts as a competitive inhibitor of Aurora A kinase. It binds to the ATP binding pocket of the enzyme, preventing ATP from binding. This disrupts the normal function of Aurora A, leading to cell cycle arrest and ultimately cell death in cancer cells.
Biochemical Pathways
AURKA-mediated phosphorylation can regulate the functions of AURKA substrates, some of which are mitosis regulators, tumor suppressors, or oncogenes . Enrichment of AURKA-interacting proteins with KEGG pathway and GO analysis have demonstrated that these proteins are involved in classic oncogenic pathways . This compound induces cell cycle arrest by affecting the NF-ĸB pathway .
Result of Action
This compound inhibits the growth of human tumor cell lines in culture and in different xenograft models . It induces G2/M accumulation, polyploidy, and apoptosis (increased sub-G1/PARP cleavage) . Levels of Aurora A, TACC3, and Plk1 diminish .
Action Environment
The efficacy of this compound can be influenced by the combination with other drugs. For instance, the combination of this compound and docetaxel showed enhanced antitumor activities compared with control and docetaxel alone-treated animals without exacerbating the adverse effects of docetaxel . .
Biochemische Analyse
Biochemical Properties
This compound specifically inhibits Aurora-A kinase in a panel of protein kinase assays . It displays robust selectivity against Aurora-B (220-fold) and Aurora-C (190-fold) in the biochemical assays . This compound also exhibits high selectivity for Aurora-A over a panel of 233 kinases .
Cellular Effects
Inhibition of Aurora-A by this compound in cultured cells induces cell cycle arrest at the G2-M phase . This effect is confirmed by the accumulation of cells with expression of phosphorylated Histone H3 and inhibition of Aurora-A autophosphorylation . This compound also induces phosphorylated Histone H3 in skin and xenograft tumor tissues in a nude rat xenograft model .
Molecular Mechanism
This compound exerts its effects at the molecular level through its potent inhibitory activity against Aurora-A kinase . It inhibits the growth of 14 tumor cell lines with IC50 values between 0.16 and 6.4 μM . It shows antitumor effects alone or in combination with docetaxel in xenografts .
Temporal Effects in Laboratory Settings
This compound has shown to inhibit the growth of human tumor cell lines in culture and in different xenograft models . Furthermore, the combination of this compound and docetaxel showed enhanced antitumor activities compared with control and docetaxel alone-treated animals without exacerbating the adverse effects of docetaxel .
Dosage Effects in Animal Models
This compound has shown antitumor activity in different xenograft models . The combination of this compound and docetaxel showed enhanced antitumor activities compared with control and docetaxel alone-treated animals without exacerbating the adverse effects of docetaxel .
Metabolic Pathways
As an inhibitor of Aurora-A kinase, it is likely to impact pathways regulated by this kinase .
Transport and Distribution
Given its role as an Aurora-A kinase inhibitor, it is likely to be distributed to areas where this kinase is active .
Subcellular Localization
Given its role as an Aurora-A kinase inhibitor, it is likely to localize to areas where this kinase is active .
Vorbereitungsmethoden
Der Syntheseweg beinhaltet die Herstellung von 4-(3-Chlor-2-fluorphenoxy)-1-[(6-(1,3-Thiazol-2-ylamino)pyridin-2-yl)methyl]cyclohexan-1-carbonsäure . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Reagenzien wie Tetra-Kemptid und Adenosintriphosphat (ATP) . Industrielle Produktionsverfahren beinhalten die Optimierung dieser Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu erreichen .
Analyse Chemischer Reaktionen
MK-5108 unterliegt verschiedenen Arten von chemischen Reaktionen, einschließlich der kompetitiven Hemmung der Aurora-A-Kinase durch Bindung an die ATP-Bindungsstelle. Diese Hemmung stört die normale Funktion der Aurora-A-Kinase, was zu einem Zellzyklusarrest und schließlich zum Zelltod in Krebszellen führt. Häufig verwendete Reagenzien in diesen Reaktionen sind ATP und Tetra-Kemptid . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind phosphoryliertes Histon H3 und die Hemmung der Aurora-A-Autophosphorylierung .
Wissenschaftliche Forschungsanwendungen
This compound hat bedeutende wissenschaftliche Forschungsanwendungen, insbesondere im Bereich der Krebstherapie. In präklinischen Studien mit verschiedenen Krebsarten, darunter Brust-, Gebärmutterhals-, Darm-, Eierstock- und Bauchspeicheldrüsenkrebs, zeigte es eine potente Antitumoraktivität . This compound wird derzeit in klinischen Studien als Einzelsubstanz oder in Kombination mit bestehenden Taxan-Therapien wie Docetaxel getestet . Zusätzlich wird es in der Forschung verwendet, um die Rolle der Aurora-A-Kinase in der Mitose und ihr Potenzial als therapeutisches Ziel zu untersuchen .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es als kompetitiver Inhibitor der Aurora-A-Kinase wirkt. Es bindet an die ATP-Bindungstasche des Enzyms und verhindert so die Bindung von ATP. Diese Störung der ATP-Bindung führt zur Hemmung der Aurora-A-Kinaseaktivität, was zu einem Zellzyklusarrest in der G2-M-Phase und letztendlich zum Zelltod in Krebszellen führt. Die beteiligten molekularen Ziele umfassen die Aurora-A-Kinase und ihre Substrate, wie z. B. phosphoryliertes Histon H3 .
Vergleich Mit ähnlichen Verbindungen
MK-5108 ist einzigartig in seiner hohen Selektivität für die Aurora-A-Kinase gegenüber anderen Kinasen, einschließlich Aurora-B und Aurora-C . Ähnliche Verbindungen umfassen TAS-119, das ebenfalls die Aurora-A-Kinase angreift, aber zusätzliche inhibitorische Wirkungen auf Tropomyosin-Rezeptor-Kinase (TRK)-Pfade hat . Andere ähnliche Verbindungen sind MLN8054 und MLN8237, die im Vergleich zu this compound weniger selektiv für die Aurora-A-Kinase sind . Die Einzigartigkeit von this compound liegt in seiner robusten Selektivität und potenten Antitumoraktivität .
Biologische Aktivität
4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid, commonly referred to as MK-5108, is a synthetic small molecule recognized for its potential therapeutic applications, particularly in oncology. This compound acts as a selective inhibitor of Aurora-A kinase, an essential enzyme involved in cell cycle regulation. Its structural uniqueness and biological activity make it a subject of extensive research in cancer therapeutics.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈ClF₁N₂O₂S, with a molecular weight of approximately 461.9 g/mol. The compound features a cyclohexane ring, a carboxylic acid group, and a thiazole-substituted aminopyridine moiety. These structural components contribute to its biological activity and selectivity.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈ClF₁N₂O₂S |
Molecular Weight | 461.9 g/mol |
IUPAC Name | 4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid |
CAS Number | 1010085-13-8 |
This compound functions primarily as an Aurora-A kinase inhibitor. Aurora-A kinase is crucial for several mitotic processes including centrosome maturation and spindle assembly. By binding to the ATP-binding site of this kinase, this compound disrupts its function, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism underpins its potential efficacy against various malignancies.
Antitumor Activity
Preclinical studies have demonstrated that this compound exhibits significant antitumor activity across multiple cancer types, including:
- Breast Cancer
- Cervical Cancer
- Colorectal Cancer
- Ovarian Cancer
- Pancreatic Cancer
In vitro assays have shown that this compound effectively inhibits tumor growth in various cancer cell lines. For instance, studies reported IC50 values indicating the concentration required to inhibit cell growth by 50%, which highlights its potency.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals that this compound's unique combination of functional groups may confer superior selectivity against specific kinases compared to other Aurora kinase inhibitors.
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Phenoxy group + Thiazole-pyridine structure | Potent antitumor activity across multiple cancer types |
GSK1070916 | Similar thiazole-pyridine structure | Inhibits Aurora kinases with potential anticancer effects |
AZD1152-HQPA | Related to Aurora kinase inhibition | High efficacy in preclinical cancer models |
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in xenograft models. For example, oral administration at doses of 100 mg/kg resulted in significant tumor regression in murine models of breast and ovarian cancer. These findings suggest that this compound not only inhibits tumor growth but may also enhance survival rates in treated subjects.
Notable Research Outcomes
- Inhibition of Tumor Growth : In xenograft studies using human tumor cell lines, this compound led to a reduction in tumor volume.
- Cell Cycle Arrest : Flow cytometry analysis indicated that treatment with this compound resulted in an accumulation of cells in the G2/M phase, confirming its role as a cell cycle inhibitor.
- Induction of Apoptosis : Western blot analysis showed increased levels of pro-apoptotic markers following treatment with this compound.
Eigenschaften
IUPAC Name |
4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3O3S/c23-16-4-2-5-17(19(16)24)30-15-7-9-22(10-8-15,20(28)29)13-14-3-1-6-18(26-14)27-21-25-11-12-31-21/h1-6,11-12,15H,7-10,13H2,(H,28,29)(H,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVIRAZGMYMNNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1OC2=C(C(=CC=C2)Cl)F)(CC3=NC(=CC=C3)NC4=NC=CS4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901026054 | |
Record name | MK-5108 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901026054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1010085-13-8 | |
Record name | MK-5108 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1010085138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-5108 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12556 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MK-5108 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901026054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MK-5108 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8J407531S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.